molecular formula C6H7BrN2OS B8483204 1-(4-Bromothiazol-2-yl)azetidin-3-ol

1-(4-Bromothiazol-2-yl)azetidin-3-ol

Cat. No.: B8483204
M. Wt: 235.10 g/mol
InChI Key: XXWLBCCYCMJWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromothiazol-2-yl)azetidin-3-ol is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and an azetidine ring bearing a hydroxyl group at the 3-position. The bromine atom likely enhances electrophilic reactivity and influences binding interactions in biological systems, while the azetidin-3-ol moiety contributes to hydrogen-bonding capabilities and solubility .

Properties

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)azetidin-3-ol

InChI

InChI=1S/C6H7BrN2OS/c7-5-3-11-6(8-5)9-1-4(10)2-9/h3-4,10H,1-2H2

InChI Key

XXWLBCCYCMJWMW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC(=CS2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituents (Thiazole/Azetidine) Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(4-Bromothiazol-2-yl)azetidin-3-ol 4-Br, 3-OH C₆H₇BrN₂OS 247.11 (calculated) Bromine enhances reactivity; polar OH group -
1-(4-(Trifluoromethyl)benzothiazol-2-yl)azetidin-3-ol 4-CF₃, 3-OH C₁₁H₉F₃N₂OS 274.26 CF₃ group increases lipophilicity
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid 4-F, 3-COOH C₁₁H₉FN₂O₂S 252.26 Carboxylic acid enhances acidity/solubility
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol Pyrimidine core, Cl, cyclopropyl C₁₀H₁₂ClN₃O 225.67 Pyrimidine alters π-π stacking potential

Notes:

  • The fluoro-carboxylic acid derivative () introduces ionizable functionality, which may enhance solubility and target binding in aqueous environments.
  • The pyrimidine-based analog () replaces thiazole with pyrimidine, altering electronic properties and steric bulk.

Physicochemical Properties

  • Solubility: The hydroxyl group in azetidin-3-ol improves water solubility relative to non-polar derivatives (e.g., CF₃-substituted compounds), though solubility varies with pH and counterions .
  • Stability : Bromine’s susceptibility to hydrolysis under basic conditions may reduce stability compared to fluorine-substituted analogs .

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